
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate is an organic compound with the molecular formula C17H15BrO2 It is a derivative of cinnamic acid, where the ethyl ester group is attached to the carboxyl group, and the phenyl ring is substituted with a bromine atom at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl acetoacetate and 4-bromobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction mixture is refluxed in ethanol, and the product is obtained after purification through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The double bond in the compound can be reduced to form the corresponding saturated ester using hydrogenation catalysts like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Major Products Formed
Substitution: Formation of substituted phenylprop-2-enoates.
Reduction: Formation of ethyl 3-(4-bromophenyl)-3-phenylpropanoate.
Oxidation: Formation of 3-(4-bromophenyl)-3-phenylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the conjugated double bond system can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl cinnamate: Lacks the bromine substitution, leading to different reactivity and biological activity.
Ethyl 3-(4-chlorophenyl)-3-phenylprop-2-enoate: Contains a chlorine atom instead of bromine, which can affect its chemical and biological properties.
Ethyl 3-(4-fluorophenyl)-3-phenylprop-2-enoate:
The uniqueness of this compound lies in the presence of the bromine atom, which can significantly influence its chemical behavior and interactions with biological targets.
Eigenschaften
CAS-Nummer |
183593-80-8 |
|---|---|
Molekularformel |
C17H15BrO2 |
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H15BrO2/c1-2-20-17(19)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-12H,2H2,1H3 |
InChI-Schlüssel |
AFSCKQRWWSLJRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


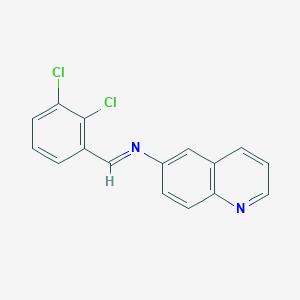

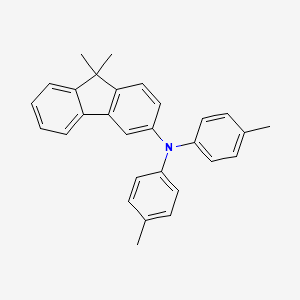

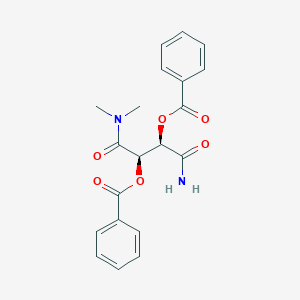
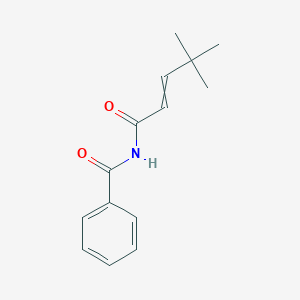
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)
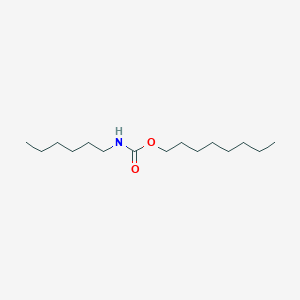
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)
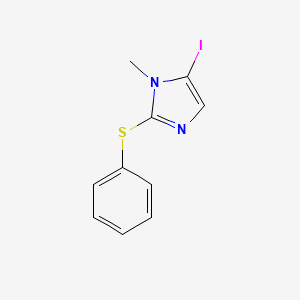
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
